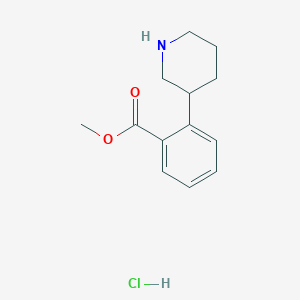

Methyl 2-(piperidin-3-yl)benzoate hydrochloride

Descripción

Methyl 2-(piperidin-3-yl)benzoate hydrochloride (CAS: 247259-31-0) is a synthetic organic compound comprising a benzoate ester backbone with a piperidin-3-yl substituent at the 2-position of the aromatic ring. Its molecular formula is C₈H₁₅NO₂·HCl, with a molecular weight of 193.672 g/mol . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound’s structure balances lipophilicity (from the aromatic ring) and basicity (from the piperidine nitrogen), which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

methyl 2-piperidin-3-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-3-2-6-11(12)10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZJROHTLVAUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperidin-3-yl)benzoate hydrochloride typically involves the esterification of 2-(piperidin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(piperidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of 2-(piperidin-3-yl)benzoic acid.

Reduction: Formation of 2-(piperidin-3-yl)benzyl alcohol.

Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Methyl 2-(piperidin-3-yl)benzoate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of Methyl 2-(piperidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of methyl 2-(piperidin-3-yl)benzoate hydrochloride, emphasizing key differences in functional groups, substitution patterns, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Ester Group Variation Methyl vs. Ethyl Esters: The target compound’s methyl ester (C₈H₁₅NO₂·HCl) offers lower molecular weight and higher metabolic stability compared to ethyl esters (e.g., Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl). Ethyl esters may exhibit slower hydrolysis rates, prolonging half-life in vivo .

Substitution Position and Linkers

- 2- vs. 3-Position Substitution : The piperidin-3-yl group at the 2-position on the benzoate (target compound) creates distinct steric and electronic effects compared to analogs with substituents at the 3-position (e.g., Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl). Substitution patterns influence binding affinity in receptor-ligand interactions.

Ring Size and Nitrogen Modifications Piperidine vs. Quaternary Ammonium Derivatives: The benzoyl- and methyl-substituted piperidine in [3-(Benzoyl)-1-methylpiperidinium] 2-Cl-Bz HCl forms a charged quaternary ammonium center, which may reduce blood-brain barrier penetration but improve water solubility .

Sulfonyl and Amine Chains: Sulfonyl groups (e.g., 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine HCl) introduce strong electron-withdrawing effects, which may stabilize the molecule against oxidation. The ethanamine side chain could facilitate hydrogen bonding in biological targets .

Implications for Research and Development

Structural modifications in piperidine-based benzoate derivatives significantly impact their physicochemical and pharmacological profiles. For instance:

- Solubility : Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for formulation.

- Bioactivity : The azetidine analog’s smaller ring may enhance selectivity for certain enzymes, while quaternary ammonium derivatives could serve as peripherally acting drugs.

- Synthetic Complexity : Ethoxy linkers or benzoyl groups require additional synthetic steps, affecting scalability .

Actividad Biológica

Methyl 2-(piperidin-3-yl)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 245.71 g/mol. The compound features a benzoate structure with a piperidine ring, which is believed to influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine ring can modulate neurotransmitter systems, potentially affecting neuropharmacological pathways. The ester group may enhance the compound's bioavailability and metabolic stability, allowing for more effective interactions with target sites in the body.

Key Mechanisms

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function.

- Enzyme Interaction : It may modulate the activity of certain enzymes, impacting metabolic processes within cells.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Neuropharmacological Effects : Due to its structural similarity to known neurotransmitter modulators, it shows promise for treating neurological disorders.

- Anticancer Activity : Initial studies suggest potential cytotoxic effects against various cancer cell lines, although further research is needed to quantify these effects accurately.

- Antioxidant Properties : Some studies indicate that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Neuropharmacological Assessment

A study conducted on rodent models demonstrated that administration of the compound led to significant alterations in behavior indicative of anxiolytic effects. The results suggested that it might act as a modulator of the GABAergic system, which is crucial for anxiety regulation.

Study 2: Cytotoxicity Evaluation

In vitro experiments assessed the cytotoxicity of this compound against various cancer cell lines. The compound exhibited an IC value of approximately 40 µg/mL against HePG-2 liver cancer cells, indicating moderate cytotoxic potential .

| Cell Line | IC (µg/mL) |

|---|---|

| HePG-2 | 40 |

| MCF-7 | 50 |

| PC3 | 60 |

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(piperidin-4-yl)benzoate hydrochloride | CHClNO | Different substitution pattern; varied receptor affinity |

| Methyl 2-(piperidin-2-yl)benzoate hydrochloride | CHClNO | Unique pharmacological profile due to piperidine position |

Q & A

Q. How to design a robust protocol for assessing acute toxicity in preclinical studies?

- Methodological Answer :

- In vivo assays : Administer escalating doses (10–100 mg/kg) to rodent models via oral gavage or IV. Monitor mortality, organ weights, and histopathology over 14 days.

- In vitro cytotoxicity : Test on HepG2 cells using MTT assays (IC₅₀ calculations).

- Data interpretation : Align results with OECD Guideline 423 and GHS classification (e.g., Acute Toxicity Category 4 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.